4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid involves the reaction of 4,5-dimethylthiazol-2-ylamine with benzoic acid under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid can be compared with other similar compounds, such as:
This compound methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
This compound ethyl ester: Similar to the methyl ester, but with an ethyl ester group.
This compound amide: This compound has an amide group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups and their interactions, which make it suitable for particular biochemical applications .
Properties
IUPAC Name |
4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-8(2)17-12(13-7)14-10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHWGCUWEBQIQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359285 |
Source
|
Record name | 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100142-85-6 |
Source
|
Record name | 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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